molecular formula C20H25NO3S2 B2720209 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2319897-96-4

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2720209
CAS No.: 2319897-96-4
M. Wt: 391.54
InChI Key: JSTLDBHKMGFIQG-UHFFFAOYSA-N
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Description

N-{[4-(Thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 2319897-96-4) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 20 H 25 NO 3 S 2 and a molecular weight of 391.6 g/mol , this compound features a unique hybrid structure combining a tetrahydronaphthalene ring system, a sulfonamide functional group, and a tetrahydropyran (oxane) ring linked to a thiophene moiety . Sulfonamides represent a pivotal class of bioactive compounds known for their diverse pharmacological activities. The sulfonamide functional group (-SO 2 NH-) is a key pharmacophore capable of inhibiting enzymes such as dihydropteroate synthetase and carbonic anhydrase, which enables applications as antibacterial, anti-inflammatory, and antitumor agents . The specific structure of this compound, which lacks the N4 arylamine group typical of antibacterial sulfonamides, may potentially circumvent the allergic responses associated with that class of drugs, making it a valuable scaffold for developing safer therapeutics . Furthermore, research indicates that tetrahydronaphthalene-sulfonamide hybrids are being actively investigated in the design of novel opioid receptor ligands, demonstrating the utility of this core structure in neuroscience and pain management research . This product is provided for non-human research applications only . It is not intended for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S2/c22-26(23,19-6-5-16-3-1-2-4-17(16)13-19)21-15-20(8-10-24-11-9-20)18-7-12-25-14-18/h5-7,12-14,21H,1-4,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTLDBHKMGFIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated tetrahydropyran derivative.

    Attachment of the Tetrahydronaphthalene Sulfonamide Group: The final step involves the sulfonation of a tetrahydronaphthalene derivative followed by the coupling with the thiophene-tetrahydropyran intermediate to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted sulfonamides

Scientific Research Applications

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in material science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()

  • Core Structure : Fully aromatic naphthalene (vs. tetrahydronaphthalene in the target), offering greater rigidity.
  • Sulfonamide Substituent : A chiral benzhydryl group (4-methoxyphenyl and naphthyl), contributing to stereochemical complexity ([α]D²⁰ = +2.5) .
  • Key Differences :
    • The target’s tetrahydronaphthalene core likely reduces π-π stacking but improves solubility.
    • The oxane-thiophene group in the target introduces heterocyclic diversity absent in ’s compound.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide ()

  • Core Structure : Naphthalene-1-sulfonamide with a dimethoxyphenylethyl substituent.
  • Biological Relevance : Exhibits insecticidal, antimicrobial, and anticancer activities due to sulfonamide’s pharmacophoric role .
  • Key Differences :
    • The target’s tetrahydronaphthalene may alter binding affinity compared to naphthalene.
    • The oxane-thiophene group in the target could enhance metabolic stability over the dimethoxyphenyl ethyl chain.

Table 1: Structural Comparison of Sulfonamide Derivatives

Feature Target Compound Compound Compound
Core Structure 5,6,7,8-Tetrahydronaphthalene Naphthalene Naphthalene
Sulfonamide Substituent Oxane-thiophene-methyl Chiral benzhydryl Dimethoxyphenylethyl-methyl
Heterocycles Thiophene, oxane None None
Biological Activity Hypothesized (antimicrobial/anticancer) Not reported Confirmed (antimicrobial/anticancer)

Thiophene-Containing Compounds ()

Polymers like P3T-DDTPA and P1/P2 incorporate thiophene units for electronic applications (e.g., conductive materials). While structurally distinct from the target (polymers vs. small molecules), key comparisons include:

  • Thiophene Role : Enhances π-conjugation and charge transport in polymers . In the target, thiophene may stabilize intermolecular interactions (e.g., C–H⋯π) or modulate solubility.
  • Synthetic Challenges : Introducing thiophene into small molecules (target) requires precise functionalization, whereas polymer synthesis allows for modular copolymerization .

Physicochemical and Analytical Comparisons

NMR Spectroscopy

  • Compound : ¹H NMR (CDCl₃) shows aromatic protons at δ 6.8–7.8 ppm and methoxy singlet at δ 3.7 ppm .
  • Target Compound : Expected aromatic shifts for tetrahydronaphthalene (δ 6.5–7.3 ppm) and distinct oxane-thiophene signals (e.g., thiophene protons at δ 7.0–7.5 ppm).

Mass Spectrometry

  • Compound : ESI-MS ([M+H]⁺ at m/z 486.2) with fragmentation patterns reflecting sulfonamide cleavage .
  • Target Compound : Predicted [M+H]⁺ ~450–500 Da, with fragments from tetrahydronaphthalene and oxane-thiophene groups.

Table 2: Analytical Data Comparison

Technique Compound Target Compound (Predicted)
¹H NMR (δ, ppm) 6.8–7.8 (aromatic), 3.7 (OCH₃) 6.5–7.3 (tetralin), 7.0–7.5 (thiophene)
ESI-MS ([M+H]⁺) 486.2 ~450–500
HPLC Retention (min) 11.1 Likely higher due to hydrophobicity

Biological Activity

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydronaphthalene core , a sulfonamide group , and a thiophenyl-substituted oxane moiety . The unique structural features suggest potential interactions with biological targets that could lead to therapeutic applications.

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition

Preliminary studies indicate that this compound functions as an inhibitor of SGLT2. This transporter is crucial for glucose reabsorption in the kidneys. Inhibition of SGLT2 can lead to increased glycosuria (glucose excretion in urine) and lower blood glucose levels, making it a potential therapeutic agent for diabetes mellitus management.

Comparison with Other SGLT2 Inhibitors

The compound shares structural similarities with established SGLT2 inhibitors such as Dapagliflozin and Empagliflozin. The following table summarizes these compounds:

Compound NameStructure TypeNotable Feature
DapagliflozinSGLT2 InhibitorContains a similar sulfonamide moiety
CanagliflozinSGLT2 InhibitorFeatures an aromatic ring system
EmpagliflozinSGLT2 InhibitorPossesses a unique bicyclic structure

The distinct combination of functionalities in this compound may confer unique pharmacological properties compared to these established agents.

The mechanism by which this compound exerts its biological effects likely involves several pathways:

  • Inhibition of Glucose Reabsorption : By binding to SGLT2, the compound reduces glucose reabsorption in renal tubules.
  • Interaction with Cytochrome P450 Enzymes : Investigations into metabolic stability and interactions with cytochrome P450 enzymes are essential for assessing its safety profile and potential drug-drug interactions.
  • Binding Affinity Studies : Understanding the binding affinity to various receptors will provide insights into its pharmacodynamics and therapeutic potential.

Case Studies and Research Findings

Research has demonstrated the efficacy of similar sulfonamide-containing compounds in various biological contexts:

  • A study highlighted the synthesis and evaluation of tetrahydroquinoline derivatives bearing sulfonamide moieties as antitumor agents. These compounds exhibited significant cytotoxicity against cancer cells with IC50 values lower than that of Doxorubicin, a standard chemotherapy drug .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Clinical Trials : To assess its potential as a therapeutic agent in diabetic patients.

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